molecular formula C18H21ClN2O2S B2588269 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-30-3

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No. B2588269
CAS RN: 887205-30-3
M. Wt: 364.89
InChI Key: GSNHPMOHBGCPTK-UHFFFAOYSA-N
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Description

4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related compounds often involves complex chemical reactions. For example, the synthesis of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide acetonitrile solvate involves the fusion of a morpholinone ring to a benzene ring, which is then linked to a 4-(methyl­sulfon­yl)-2-nitro­benzamide system, demonstrating the intricate nature of synthesizing benzamide derivatives (Huai‐Lin Pang et al., 2006).
  • Another example is the synthesis and characterization of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, which was synthesized by condensation of specific isocyanato benzene with morpholino-1H-indazol-3-amine. The compound exhibited inhibitory capacity against the proliferation of cancer cell lines, showcasing the potential therapeutic applications of such compounds (X. Ji et al., 2018).

Potential Applications

  • The structural and molecular characterization of compounds similar to 4-chloro-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide reveals potential applications in fields such as cancer research. For instance, compounds with similar structures have shown distinct inhibitory capacities against the proliferation of certain cancer cell lines, indicating their potential as therapeutic agents (X. Ji et al., 2018).
  • Additionally, the synthesis of related compounds like thiophenylhydrazonoacetates and their derivatives for heterocyclic synthesis indicates a broad interest in utilizing such chemical structures for creating new molecules with potentially useful properties, including antimicrobial or anticancer activities (R. Mohareb et al., 2004).

properties

IUPAC Name

4-chloro-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-13(20-18(22)14-4-6-15(19)7-5-14)17(16-3-2-12-24-16)21-8-10-23-11-9-21/h2-7,12-13,17H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHPMOHBGCPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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